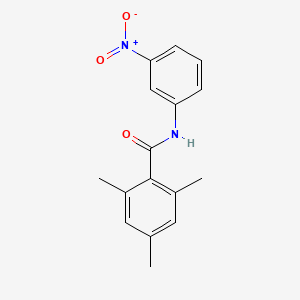

![molecular formula C26H23N3O3 B5063594 2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5063594.png)

2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

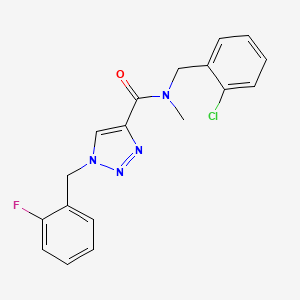

The compound “2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone” is a derivative of 1,4-naphthoquinone . Naphthoquinones are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . The chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .

Synthesis Analysis

The synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides from 1,4-naphthoquinone has been devised using the Lewis acid catalyst BiCl3 . This method has a broad substrate scope and product extraction is easy. It is low-cost, requires mild and sustainable reaction conditions and results in superior product yields .Molecular Structure Analysis

The molecular formula of the compound is C22H15ClN2O2 . The average mass is 374.820 Da and the monoisotopic mass is 374.082214 Da .Chemical Reactions Analysis

The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . In some cases, the biological activity of quinones has been related to their redox properties and their capacity to accept one or two electrons to form the corresponding radical anion (Q^·-) and hydroquinone radical dianion (Q2-) .作用机制

The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . These intermediate species interact with crucial cellular molecules such as oxygen, DNA and proteins, modifying their biological properties .

未来方向

The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The synthesis of novel derivatives of 1,4-naphthoquinone is of particular interest since these compounds exhibit strong action as antimalarial, antibacterial, antifungal and anticancer agents .

属性

IUPAC Name |

2-(4-anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c30-25-21-8-4-5-9-22(21)26(31)24(29-14-16-32-17-15-29)23(25)28-20-12-10-19(11-13-20)27-18-6-2-1-3-7-18/h1-13,27-28H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDDXIPOFMBCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[({2-[(2-methoxy-5-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}amino)carbonyl]benzoic acid](/img/structure/B5063513.png)

![1-(2-furylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5063518.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-methylbenzyl)acetamide](/img/structure/B5063520.png)

![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5063525.png)

![2-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063531.png)

![4'-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-biphenylsulfonamide](/img/structure/B5063556.png)

![3-[(5-bromo-2-methoxybenzyl)thio]propanenitrile](/img/structure/B5063578.png)

![2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5063599.png)